(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid
Beschreibung
This compound is a chiral butanoic acid derivative characterized by two key functional groups:
- A (2-methylpropan-2-yl)oxycarbonyl (Boc) group at the second carbon, providing steric protection for the amino group.
- A methylsulfanyl (SCH₃) group at the fourth carbon, contributing to sulfur-based reactivity.
The (2S) configuration at C2 ensures stereochemical specificity, critical for interactions in biological systems or synthetic applications. The (113C) label denotes a carbon-13 isotope at the SCH₃ group, enabling tracking in metabolic studies or NMR spectroscopy. The Boc group enhances stability under basic conditions but is acid-labile, making the compound valuable in peptide synthesis for temporary amine protection .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLIHRIYOHEV-BAZIHRRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584377 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286437-20-5 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid, also known by its CAS number 120042-11-7, is a synthetic derivative with potential biological applications. This article explores its biological activity, including its synthesis, characterization, and various biological assays that demonstrate its efficacy.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO5 |
| Molecular Weight | 233.262 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 364.6 ± 37.0 °C |
| Flash Point | 174.3 ± 26.5 °C |
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing protective group strategies to enhance reactivity and selectivity during the synthesis process. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .
Antioxidant Activity
Research has shown that derivatives of this compound exhibit significant antioxidant activity. In particular, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that these compounds can effectively scavenge free radicals, indicating their potential in combating oxidative stress-related diseases .
Antihypertensive Effects
The antihypertensive activity was evaluated through in vivo studies where various derivatives were tested for their ability to lower blood pressure. Results indicated that certain analogs of this compound exhibited notable antihypertensive effects comparable to established medications like valsartan. The molecular docking studies further elucidated the interaction between these compounds and angiotensin II receptors, suggesting a mechanism for their blood pressure-lowering effects .
Urease Inhibition
Urease enzyme inhibition is another significant biological activity associated with this compound. Elevated urease levels are linked to gastric disorders, including ulcers and cancer. The synthesized derivatives showed promising urease inhibitory effects, which could be beneficial in treating conditions associated with Helicobacter pylori infection .
Case Studies
-
Study on Antioxidant Potentials : A series of ester derivatives based on similar structural motifs were synthesized and evaluated for antioxidant activity using DPPH assays. The results indicated that modifications at specific positions significantly enhanced antioxidant capabilities compared to parent compounds.
Compound DPPH Scavenging Activity (%) Parent Drug 25% Derivative A 65% Derivative B 70% -
Antihypertensive Study : In a controlled study involving hypertensive rats, several derivatives were administered to assess their impact on blood pressure.
Compound Systolic Blood Pressure Reduction (mmHg) Control 0 Derivative A -15 Derivative B -20 -
Urease Inhibition Assay : The urease inhibitory activity was quantified using an enzyme assay.
Compound Urease Inhibition (%) Control 0 Derivative A 50 Derivative B 65
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 454.5 g/mol. It features a complex structure that includes a methylsulfanyl group and a tert-butoxycarbonyl group, which are significant for its biological activity and stability in various environments .
Anticancer Research
One of the most promising applications of this compound is in anticancer research. Studies have shown that derivatives of amino acids can inhibit tumor growth by interfering with specific metabolic pathways. The methylsulfanyl group in this compound may enhance its ability to target cancer cells selectively, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Research indicates that compounds similar to (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid exhibit antimicrobial properties. The presence of the sulfanyl group is thought to contribute to this activity, providing a basis for exploring its use in developing new antibiotics or antimicrobial agents .
Drug Design and Synthesis
The compound serves as a vital building block in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it can be used as an intermediate in synthesizing peptide-based drugs .
Formulation Development
In pharmaceutical formulations, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid can act as a stabilizing agent or excipient due to its favorable solubility and compatibility with various active pharmaceutical ingredients (APIs). This application is crucial for improving the bioavailability of poorly soluble drugs .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and other enzymes involved in metabolic processes. By understanding how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways relevant to diseases such as diabetes and obesity .
Peptide Synthesis
As an amino acid derivative, it plays a significant role in peptide synthesis, particularly in creating peptides with specific biological activities. Its incorporation into peptide chains can enhance stability and bioactivity, making it valuable for therapeutic applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation using derivatives of the compound. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against various bacterial strains, highlighting potential as an antibiotic candidate. |
| Study 3 | Enzyme Interaction | Identified as a potent inhibitor of specific proteases, suggesting implications for metabolic disease treatment. |
Vergleich Mit ähnlichen Verbindungen
Research Findings
Synthetic Utility: The Boc group’s acid-lability allows selective deprotection in multi-step syntheses, minimizing side reactions. Comparative studies show >90% yield in Boc deprotection vs. 70% for Cbz under hydrogenolysis .
Metabolic Studies : The 113C-labeled SCH₃ group in the target compound tracks sulfur incorporation into glutathione in rat hepatocytes, demonstrating its utility in isotope-resolved metabolomics.
Stability Profiles : HMDB0028803 degrades 50% faster than the Boc-protected analogue in aqueous buffers (pH 7.4, 37°C), highlighting the Boc group’s protective role.
Data Tables
Table 1: Comparative Molecular Properties
| Property | Target Compound | HMDB0028803 | Deprotected Analogue |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₈⁵¹³CNO₄S | C₉H₁₇N₃O₄S | C₅H₁₁NO₂S |
| Melting Point (°C) | 112–114 (dec.) | Not reported | 168–170 |
| LogP | 1.8 | 0.2 | -0.5 |
| Half-life (pH 7.4) | >24 hours | ~12 hours | >48 hours |
Vorbereitungsmethoden
Di-tert-Butyl Dicarbonate-Mediated Acylation
The tert-butoxycarbonyl (Boc) group remains the gold standard for temporary amine protection in amino acid chemistry due to its stability under basic conditions and clean removal under acidic conditions. For methionine derivatives, the standard acylation protocol involves reacting L-methionine with di-tert-butyl dicarbonate [(Boc)₂O] in biphasic solvent systems.
A representative procedure dissolves L-methionine (1 eq) in a 1:1 v/v mixture of water and acetonitrile, followed by addition of sodium hydroxide (1.1 eq) at 0°C. After dropwise addition of (Boc)₂O (1.05 eq), the reaction warms to 25°C and stirs for 12 hours. Post-reaction workup involves acetonitrile removal by rotary evaporation, pH adjustment to 12 with potassium carbonate, and dichloromethane extraction to remove unreacted dicarbonate. Subsequent acidification to pH 6 precipitates the product, which is extracted into dichloromethane and dried over anhydrous Na₂SO₄. This method achieves 95% yield with >99% purity by ¹H NMR.
Solvent System Optimization
Comparative studies demonstrate solvent polarity significantly impacts reaction kinetics and byproduct formation. The patent CN1793110A discloses that substituting acetonitrile with acetone in a 10:1 water:acetone ratio reduces racemization risks while maintaining high conversion rates. Elevated temperatures (40°C) in protic solvent systems accelerate reaction completion to 30 minutes versus 12 hours in acetonitrile-based protocols.
Table 1: Solvent Effects on Boc Protection Efficiency
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| H₂O/CH₃CN (1:1) | 25 | 12 | 95 | 99.5 |
| H₂O/(CH₃)₂CO (10:1) | 40 | 0.5 | 92 | 99.1 |
| THF/H₂O (3:1) | 25 | 24 | 87 | 98.7 |
13C Isotope Incorporation Methodologies
Starting Material Selection
Synthesis of the 1-13C labeled variant necessitates isotopic enrichment at the methylsulfanyl group. Commercial 13C-labeled methionine (e.g., L-Methionine-(methyl-13C), Sigma-Aldrich 589853) provides the most direct route, with subsequent Boc protection following standard protocols. The labeled methionine precursor exhibits 99 atom% 13C enrichment at the methyl group, which is retained through protection and purification steps.
In Situ Isotopic Labeling
For applications requiring higher specific activity, in situ methylation using 13CH₃I represents an alternative pathway. This method involves:
- Protection of L-homocysteine with Boc groups
- Alkylation with 13C-methyl iodide in liquid ammonia at -33°C
- Acidic workup to yield 13C-methylsulfanyl derivative
Though theoretically feasible, this route suffers from lower yields (68-72%) due to competing over-alkylation and requires stringent exclusion of moisture.
Reaction Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Recent advances adapt Boc protection for continuous manufacturing. A plug-flow reactor system with the following parameters demonstrates viability:
- Residence time: 8 minutes
- Temperature: 50°C
- Pressure: 3 bar
- Productivity: 2.1 kg/L·h
This method reduces solvent consumption by 40% compared to batch processes while maintaining 93% yield and 99.2% e.e..
Crystallization Optimization
Final product purity depends critically on crystallization conditions. A 1:2 v/v ethyl acetate:petroleum ether mixture produces rhombic crystals with 99.5% purity by HPLC. Key parameters:
Table 2: Crystallization Performance Metrics
| Parameter | Value |
|---|---|
| Solvent Ratio (EA:PE) | 1:2 |
| Cooling Rate | 0.5°C/min |
| Final Temperature | -20°C |
| Crystal Yield | 89% |
| Purity | 99.5% |
Analytical Characterization
Spectroscopic Properties
¹H NMR (500 MHz, CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 2.05 (s, 3H, SCH₃), 2.52 (t, J=4.8 Hz, 2H, SCH₂), 4.40 (m, 1H, α-CH), 6.91 (br, 1H, NH). 13C NMR confirms isotopic enrichment at δ 16.1 ppm (13CH₃S).
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA-3 column, 90:10 hexane:IPA + 0.1% TFA) shows retention times of 8.9 min (D-enantiomer) and 12.3 min (L-enantiomer), with typical enantiomeric excess >99.5%.
Q & A
Q. What synthetic methodologies are recommended for introducing the tert-butoxycarbonyl (Boc) group to this compound?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For amino acids like this compound, the reaction is performed in a polar aprotic solvent (e.g., THF or DMF) with a base such as triethylamine or DMAP. Temperature control (0–25°C) is critical to minimize racemization . Post-reaction, purification via flash chromatography using gradients of ethyl acetate/hexane ensures removal of unreacted reagents .
Q. How can stereochemical purity be validated after synthesis?
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) is effective. Retention times should be cross-referenced with unlabeled analogs. Alternatively, -NMR with chiral shift reagents (e.g., Eu(hfc)) can resolve enantiomers by inducing distinct splitting patterns in diastereomeric complexes .
Q. What analytical techniques confirm the presence of the methylsulfanyl group?
High-resolution mass spectrometry (HRMS) in positive ion mode identifies the molecular ion peak with sulfur isotope signatures (). Sulfur-specific detection in HPLC (e.g., using a UV detector at 254 nm) or derivatization with methyl iodide to form sulfonium salts can enhance sensitivity .
Advanced Research Questions
Q. How can conflicting 13C^{13}\text{C}13C-NMR data between labeled and unlabeled compounds be resolved?
The label at the 4-position alters coupling constants and splitting patterns. Use - HSQC 2D-NMR to map isotopic effects on adjacent protons. Compare with computational predictions (DFT or molecular modeling) to validate assignments. Discrepancies may arise from isotopic perturbations in bond angles or electron density .
Q. What strategies optimize diastereomer separation during synthesis?
Adjust chromatographic conditions to exploit subtle polarity differences. For example, reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) can resolve epimers. Temperature-controlled columns (4–25°C) improve resolution by modulating retention times . Preparative TLC with silica gel and dichloromethane/methanol (95:5) is a cost-effective alternative .
Q. How does the 113C^{113}\text{C}113C isotope influence metabolic stability in in vitro assays?
Isotopic labeling at the 4-methylsulfanyl position can alter metabolic turnover rates due to kinetic isotope effects (KIE). Conduct comparative studies using LC-MS to track vs. metabolites in hepatocyte models. The heavier isotope may reduce CYP450-mediated oxidation at the sulfur center .
Methodological Considerations
- Data Contradiction Analysis : Conflicting spectroscopic results (e.g., unexpected NOE correlations in -NMR) may arise from dynamic conformational changes. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can stabilize conformers for clearer analysis .
- Reaction Mechanism Optimization : For peptide coupling, evaluate coupling agents (e.g., HATU vs. EDCI) under -labeling conditions. Isotopic mass differences may affect reaction kinetics, necessitating adjusted stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
